3-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride
Description
3-Methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a pyrazole backbone substituted with a methoxy group (-OCH₃) at position 3, a methyl group (-CH₃) at position 1, and a sulfonyl chloride (-SO₂Cl) group at position 4. This compound is of interest in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized pyrazole derivatives.
Properties
CAS No. |
2703778-82-7 |
|---|---|
Molecular Formula |
C5H7ClN2O3S |
Molecular Weight |
210.64 g/mol |
IUPAC Name |
5-methoxy-2-methylpyrazole-3-sulfonyl chloride |
InChI |
InChI=1S/C5H7ClN2O3S/c1-8-5(12(6,9)10)3-4(7-8)11-2/h3H,1-2H3 |
InChI Key |
LPDVUSIFMZQTCS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)OC)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride typically involves the reaction of 3-methoxy-1-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
3-methoxy-1-methyl-1H-pyrazole+chlorosulfonic acid→3-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride
The reaction is typically conducted at low temperatures to prevent decomposition and to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and various coupled products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomerism: 1-Methyl-1H-pyrazole-3-sulfonyl Chloride
A closely related positional isomer, 1-methyl-1H-pyrazole-3-sulfonyl chloride (CAS RN 89501-90-6), differs in the placement of the sulfonyl chloride group (position 3 vs. 5). Key distinctions include:
- Molecular Formula : C₄H₅ClN₂O₂S (vs. C₅H₇ClN₂O₃S for the target compound).
- Melting Point : 36–39°C (documented for the 3-sulfonyl isomer) .
Data Table 1: Positional Isomer Comparison
| Compound | Molecular Formula | CAS RN | Melting Point | Key Structural Feature |
|---|---|---|---|---|
| 3-Methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride | C₅H₇ClN₂O₃S | Not provided | Not available | Methoxy at C3, SO₂Cl at C5 |
| 1-Methyl-1H-pyrazole-3-sulfonyl chloride | C₄H₅ClN₂O₂S | 89501-90-6 | 36–39°C | SO₂Cl at C3, no methoxy group |
Research Findings and Reactivity Trends
- Stability: The methoxy group in the target compound likely enhances thermal stability compared to non-substituted pyrazole sulfonyl chlorides, as electron-donating groups reduce susceptibility to hydrolysis.
- Applications : Pyrazole sulfonyl chlorides are widely used as intermediates in pharmaceuticals and agrochemicals. For example, the 3-sulfonyl isomer (CAS 89501-90-6) is commercially available at >97% purity, suggesting industrial relevance .
Biological Activity
3-Methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride (CAS No. 2703778-82-7) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound, supported by relevant case studies, research findings, and data tables.
Molecular Formula: CHClNOS
SMILES: CN1C(=CC(=N1)OC)S(=O)(=O)Cl
InChI: InChI=1S/C5H7ClN2O3S/c1-8-5(12(6,9)10)3-4(7-8)11-2/h3H
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, highlighting its potential as an antimicrobial and antioxidant agent.
Antimicrobial Activity
A study evaluated several pyrazole derivatives, including this compound, for their antimicrobial properties. The results indicated that compounds containing the sulfonamide moiety exhibited significant antimicrobial activity against various microorganisms, with Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 250 µg/mL. Notably, certain derivatives demonstrated remarkable effectiveness against Candida albicans and Saccharomyces cerevisiae .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4f | 62.5 | Candida albicans |
| 4g | 31.25 | Saccharomyces cerevisiae |
Antioxidant Activity
In vitro screening showed that several pyrazole derivatives exhibited significant antioxidant activity compared to standard antioxidants like butylhydroxytoluene (BHT). The findings suggest that the structural features of these compounds contribute to their ability to scavenge free radicals effectively .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Molecular docking studies have revealed favorable interactions with target proteins, suggesting potential roles as enzyme inhibitors or receptor modulators .
Case Studies
Recent research has focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:
- Synthesis and Screening : A series of pyrazole derivatives were synthesized and screened for antimicrobial and antioxidant activities. Among these, compounds with sulfonamide groups showed enhanced activity due to a synergistic effect between the pyrazole and sulfonamide pharmacophores .
- Pharmacokinetics : Bioinformatics investigations indicated that the synthesized heterocycles exhibited good bioavailability and pharmacokinetic profiles, making them suitable candidates for further development in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
